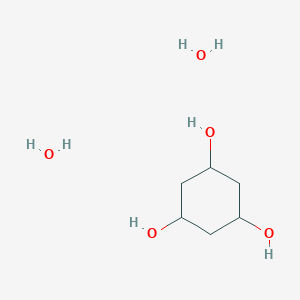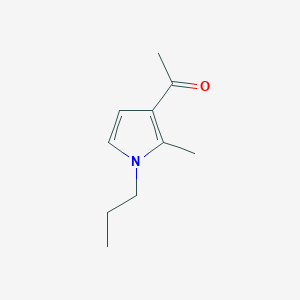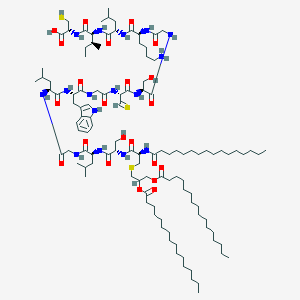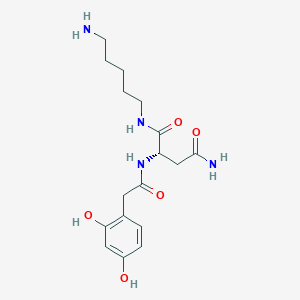![molecular formula C21H16N2O B052644 2-氨基-4-(4-甲基苯基)-4H-苯并[h]色烯-3-腈 CAS No. 144464-54-0](/img/structure/B52644.png)
2-氨基-4-(4-甲基苯基)-4H-苯并[h]色烯-3-腈
描述
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
科学研究应用
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and anticancer activities
Industry: It is used as a corrosion inhibitor for carbon steel in acidic environments.
作用机制
Target of Action
The primary target of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is the tubulin protein . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound is known to bind within the colchicine binding site of the tubulin protein . The binding of the compound to this site can disrupt the normal function of the tubulin proteins, potentially inhibiting cell division .
Biochemical Pathways
Given its interaction with tubulin proteins, it is likely that it impacts themicrotubule dynamics within the cell, which are crucial for cell division .
Result of Action
The binding of this compound to tubulin proteins can disrupt the normal function of these proteins, potentially leading to cell cycle arrest and apoptosis . This could explain the compound’s potential anticancer activity .
生化分析
Biochemical Properties
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways. Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects through various mechanisms. It binds to biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For example, the compound can inhibit the activity of certain kinases, thereby blocking downstream signaling events. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting microbial infections. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. For instance, the compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. Various catalysts such as piperazine, DBU, NEt3, Et2NH, K2CO3, glycine, l-proline, Fe(HSO4)3, CuO–CeO2 nanocomposite, nano MgO, hydrotalcite, and Na2CO3/ball milling have been used to facilitate this reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can be tailored to achieve the desired efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
相似化合物的比较
Similar Compounds
- 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
- 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its specific structural features, which confer distinct biological activities. Its methylphenyl group enhances its interaction with biological targets, making it a promising candidate for therapeutic applications .
属性
IUPAC Name |
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-13-6-8-15(9-7-13)19-17-11-10-14-4-2-3-5-16(14)20(17)24-21(23)18(19)12-22/h2-11,19H,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWIDJXXXPMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395560 | |
| Record name | 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144464-54-0 | |
| Record name | 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


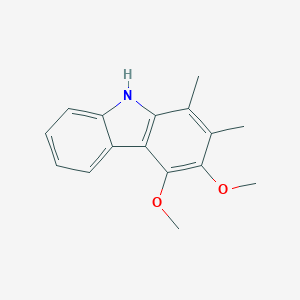


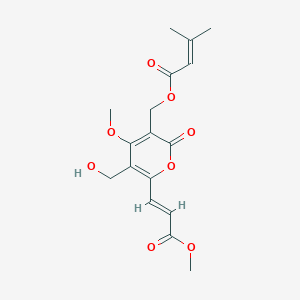
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)

